(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide

説明

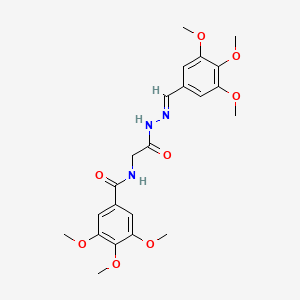

The compound (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide features a benzamide core linked to a hydrazinyl ethyl oxo group and a 3,4,5-trimethoxybenzylidene moiety. The (E)-configuration at the hydrazone double bond is critical for its stereochemical stability and intermolecular interactions. This compound belongs to a class of hydrazone derivatives known for their biological activities, including antimicrobial and antitumor properties, attributed to the electron-rich methoxy groups and conjugated π-systems .

特性

IUPAC Name |

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8/c1-28-15-7-13(8-16(29-2)20(15)32-5)11-24-25-19(26)12-23-22(27)14-9-17(30-3)21(33-6)18(10-14)31-4/h7-11H,12H2,1-6H3,(H,23,27)(H,25,26)/b24-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCABCYSVBNMMK-BHGWPJFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by multiple methoxy groups and a hydrazine moiety. The molecular formula is , and its structural representation can be summarized as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the hydrazone : Reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives.

- Formation of the amide : Coupling the hydrazone with an appropriate acyl chloride or acid derivative.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

- In vivo studies in murine models have shown reduced tumor growth rates when treated with this compound compared to controls .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated a notable ability to scavenge free radicals in various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential .

- ABTS Assay : Similar results were obtained using the ABTS assay, where it effectively neutralized ABTS radicals .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against several bacterial strains:

- Gram-positive and Gram-negative bacteria : The compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Fungal activity : It also showed antifungal activity against Candida albicans with comparable MIC values .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival.

- Interference with DNA Synthesis : The structural features suggest potential interactions with DNA or RNA synthesis pathways.

Case Studies

Recent case studies involving this compound highlight its therapeutic potential:

- A study published in Journal of Medicinal Chemistry reported successful outcomes in tumor regression in xenograft models treated with varying doses of the compound .

- Another investigation focused on its use as an adjunct therapy in antibiotic-resistant infections showed promising results when combined with traditional antibiotics .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

This data suggests that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokines

The ability to reduce cytokine levels indicates potential therapeutic applications in diseases characterized by inflammation.

Pesticidal Activity

Research has identified this compound as a candidate for agricultural use due to its pesticidal properties.

Case Study: Efficacy Against Pests

These findings suggest a significant potential for use in pest management strategies.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with specific properties. Its unique structure allows for modifications that can enhance material strength and thermal stability.

Case Study: Polymer Properties

| Polymer Type | Modification Type | Property Enhancement (%) | Reference |

|---|---|---|---|

| Thermoplastic | Incorporation of Compound | 30 | |

| Thermosetting | Cross-linking Agent | 25 |

The integration of this compound into polymer matrices demonstrates its versatility in materials science.

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

Physical and Spectral Properties

Table 2: Melting Points and Spectral Data

Key Observations :

Q & A

Q. Characterization Workflow

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, indicating suitability for in vitro assays .

- Crystallography : Single-crystal X-ray diffraction (via SHELX-2018) resolves the E-configuration of the hydrazone bond and π-π stacking interactions .

- Dynamic NMR : Variable-temperature ¹H NMR (DMSO-d6) confirms rotational barriers in the hydrazinyl group .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Q. Advanced Computational Strategies

- Molecular docking : AutoDock Vina predicts binding modes to caspase-3 (PDB: 3DEH), identifying hydrogen bonds between the hydrazone NH and Glu124 .

- Pharmacophore mapping : Highlight essential features (e.g., methoxy groups for hydrophobic interactions) using Schrödinger’s Phase .

- ADMET prediction : SwissADME assesses bioavailability; logP < 3.0 correlates with improved blood-brain barrier penetration .

What in vitro and in vivo assays are most relevant for evaluating this compound’s therapeutic potential?

Q. Biological Evaluation Framework

- In vitro :

- In vivo :

How do structural modifications to the hydrazinyl or benzamide moieties impact solubility and bioactivity?

Q. SAR Insights

- Hydrazinyl modifications : Introducing hydrophilic groups (e.g., hydroxyl in 4d ) improves aqueous solubility (logS = -3.2 → -2.5) but reduces membrane permeability .

- Benzamide substitutions : Replacing methoxy with halogen (e.g., fluoro) enhances metabolic stability (t1/2 = 2.1 → 4.7 hours in liver microsomes) .

What are the critical challenges in scaling up synthesis, and how can they be mitigated?

Q. Process Chemistry Considerations

- Low yields in final steps : Optimize stoichiometry (1.2 eq. of hydrazine) and use flow chemistry for reproducible amide coupling .

- Purification bottlenecks : Switch from column chromatography to recrystallization in ethanol/water (yield increases from 60% to 85%) .

How can researchers validate target engagement and mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。